molecular formula C21H26O4 B1675322 Lifibrol CAS No. 96609-16-4

Lifibrol

Cat. No. B1675322
CAS RN: 96609-16-4
M. Wt: 342.4 g/mol
InChI Key: LNXBEIZREVRNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lifibrol is a small molecule pharmaceutical that is currently being investigated in clinical studies . It is an alkylbenzene and is classified as a small molecule .


Synthesis Analysis

Lifibrol is a lipid-lowering drug that lowers cholesterol to an extent in the order of magnitude of the statins . The mechanism of action of this compound is different from that of statins but remains unknown . The current study will investigate the mechanism of action using stable-isotope turnover methods .


Molecular Structure Analysis

The molecular formula of Lifibrol is C21H26O4 . Its average mass is 342.429 Da and its monoisotopic mass is 342.183105 Da .


Chemical Reactions Analysis

Lifibrol has been investigated for its effects on lipoprotein and sterol metabolism in normocholesterolemic male participants . The study found that both Lifibrol and pravastatin decrease endogenous sterol synthesis after acute administration, but pravastatin had more powerful effects .


Physical And Chemical Properties Analysis

Lifibrol is a phenylpropane, which is a class of organic compounds containing a phenylpropane moiety . Its chemical formula is C21H26O4 .

Scientific Research Applications

HDL Metabolism and Hyperlipidemia

Cholesterol Metabolism in Cultured Cells

Another research demonstrated Lifibrol's effect on cholesterol metabolism in cultured cells, particularly HepG2 hepatoma cells. Lifibrol was observed to reduce sterol formation and enhance LDL (Low-Density Lipoprotein) receptor-mediated endocytosis, suggesting its mechanism of action may include sterol-independent stimulation of the LDL receptor pathway (Scharnagl et al., 2000).

Novel Lipid-Lowering Mechanism

A study by Berthold et al. (2010) investigated Lifibrol's effects on lipoprotein and sterol metabolism in normocholesterolemic participants. This research suggested that Lifibrol has a distinct mechanism of action compared to statins, potentially serving as a model compound for new lipid-lowering agents. The study highlighted differences in the way Lifibrol and statins affect sterol synthesis and lipoprotein metabolism (Berthold et al., 2010).

General Mechanism of Action

A summary of Lifibrol's general mechanism of action was provided in a 2020 publication. It suggested that Lifibrol may affect bile acid metabolism, enhance sterol excretion, reduce cholesterol absorption, or enhance synthesis or sensitivity of LDL receptors. Its lipid-lowering effects were comparable to statins, with a unique ability to lower Lp(a), a risk factor in atherosclerosis (Definitions, 2020).

Clinical Pharmacology in Healthy Volunteers

Studies have also been conducted on the clinical pharmacology of Lifibrol, specifically its effects on cholesterol synthesis inhibition. In healthy volunteers, Lifibrol was found to significantly decrease total and LDL cholesterol serum levels in certain dosage groups. These studies contribute to understanding its potential as an effective treatment for hypercholesterolemia (Hasibeder et al., 2011).

Efficacy and Safety in Hypercholesterolaemia Patients

The efficacy and safety of Lifibrol were also evaluated in a double-blind clinical study involvingpatients with primary hypercholesterolemia. The study found significant reductions in LDL-cholesterol levels across various Lifibrol dose groups, without major changes in HDL-cholesterol. This indicates its potential for favorable influence on independent risk factors for coronary heart disease, such as fibrinogen levels and lipoprotein (a) in patients with high baseline levels (Schwandt et al., 2004).

Preformulation Studies

Preformulation studies have explored various polymorphic modifications of Lifibrol. These studies provide insights into the different physical properties of Lifibrol modifications, such as solubility, density, and crystal form, which are crucial for pharmaceutical formulation and the development of dosage forms (Burger & Lettenbichler, 2000).

Safety And Hazards

The safety and hazards of Lifibrol are currently not available .

properties

IUPAC Name

4-[4-(4-tert-butylphenyl)-2-hydroxybutoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O4/c1-21(2,3)17-9-4-15(5-10-17)6-11-18(22)14-25-19-12-7-16(8-13-19)20(23)24/h4-5,7-10,12-13,18,22H,6,11,14H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXBEIZREVRNTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC(COC2=CC=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869278
Record name Lifibrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lifibrol

CAS RN

96609-16-4
Record name Lifibrol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096609164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lifibrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12448
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lifibrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIFIBROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KWX9X0Q5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lifibrol
Reactant of Route 2
Lifibrol
Reactant of Route 3
Lifibrol
Reactant of Route 4
Reactant of Route 4
Lifibrol
Reactant of Route 5
Reactant of Route 5
Lifibrol
Reactant of Route 6
Lifibrol

Citations

For This Compound
212
Citations
PK Locker, GL Jungbluth, SF Francom… - Clinical …, 1995 - Wiley Online Library
… Lifibrol reduced key sterol intermediates (eg, lanosterol, lathosterol, β‐sitosterol, and … of lifibrol are independent of dose and are similar in men and women. Lifibrol was well tolerated. …
Number of citations: 27 ascpt.onlinelibrary.wiley.com
H Scharnagl, WM™ rz, H Wieland - Expert Opinion on …, 1997 - Taylor & Francis
… lifibrol appears to be a multivalent anti-atherosclerotic agent. The hypolipidaemic properties of lifibrol … The mode of action of lifibrol involves at least three mechanisms: lifibrol enhances …
Number of citations: 7 www.tandfonline.com
P Schwandt, R Elsässer, B Gertz, J Augustin… - European journal of …, 1994 - Springer
… The present study was designed to evaluate the safety, tolerability and efficacy of lifibrol. Herein we report on the results of the first administration of multiple doses of lifibrol to patients …
Number of citations: 11 link.springer.com
H Scharnagl, M Schliack, R Löser, M Nauck, H Gierens… - Atherosclerosis, 2000 - Elsevier
… effects of lifibrol on the cholesterol metabolism of cultured cells. In the hepatoma cell line HepG2, Lifibrol … Similar to lovastatin, lifibrol had no effect on the synthesis of sterols from [ 14 C]-…
Number of citations: 10 www.sciencedirect.com
BR Krause, R Bousley, K Kieft, D Robertson… - Pharmacological …, 1994 - Elsevier
… SUMMARY In vitro data suggests that lifibrol lowers plasma … We report that lifibrol is far less potent in vitro and in viva than … is that these data do not support the notion that lifibrol lowers …
Number of citations: 18 www.sciencedirect.com
A Burger, A Lettenbichler - European journal of pharmaceutics and …, 2000 - Elsevier
Three polymorphic modifications of lifibrol, a novel cholesterol-lowering drug substance, were detected and thoroughly investigated and characterized by thermomicroscopy, DSC, IR-…
Number of citations: 29 www.sciencedirect.com
GL Vega, K Von Bergmann, SM Grundy… - Journal of internal …, 1999 - Wiley Online Library
Lifibrol is a powerful cholesterol‐lowering drug of unknown mechanism of action. This investigation was carried out to determine whether the major action of lifibrol is to enhance …
Number of citations: 5 onlinelibrary.wiley.com
H Hasibeder, HJ Staab, K Seibel, B Heibel… - European journal of …, 1991 - Springer
K12.148 (INN: lifibrol), a new cholesterol synthesis inhibitor, was studied in healthy volunteers to evaluate tolerance/safety, the effects on lipids, and pharmacokinetics. In a sequential …
Number of citations: 21 link.springer.com
K Winkler, JR Schäfer, B Klima, C Nuber, A Sattler… - Atherosclerosis, 1999 - Elsevier
… The decrease in LDL apoB concentrations with Lifibrol therapy was due to an overall … Our data suggest that the major mechanism by which Lifibrol lowers LDL-CH is an increase …
Number of citations: 18 www.sciencedirect.com
HK Berthold, T Sudhop… - Journal of …, 2010 - journals.sagepub.com
… for lifibrol’s … of lifibrol on the metabolism of apoB-100-containing lipoproteins and on endogenous sterol synthesis in parallel, using stable isotope methods. In addition, because lifibrol …
Number of citations: 9 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.